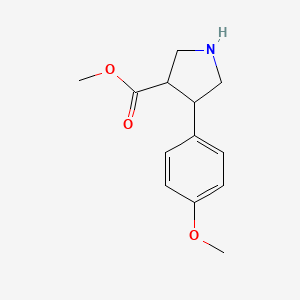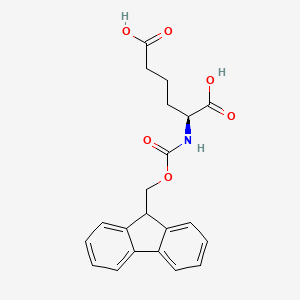![molecular formula C7H11NO2 B1388123 2-アザスピロ[3.3]ヘプタン-6-カルボン酸 CAS No. 1172691-93-8](/img/structure/B1388123.png)
2-アザスピロ[3.3]ヘプタン-6-カルボン酸
概要
説明
2-Azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound that has garnered interest in the fields of chemistry and biochemistry due to its unique structural properties. The compound features a spirocyclic scaffold, which consists of two four-membered rings connected at a single atom, creating a rigid and sterically constrained framework. This rigidity can enhance the compound’s biological activity and selectivity, making it a valuable target for drug design and other applications .
科学的研究の応用
2-Azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications, including:
作用機序
Target of Action
It is known that this compound belongs to a family of sterically constrained amino acids , which are often used in the design of peptidomimetic drugs . These drugs can be much more efficient and selective ligands for various biological targets .
Mode of Action
Sterically constrained compounds like this one are known to have a pre-organization of functional groups, which can make them more efficient and selective ligands for various biological targets .
Biochemical Pathways
Sterically constrained amino acids like this compound are often used in the design of peptidomimetic drugs, which can interact with various biochemical pathways .
Result of Action
Sterically constrained compounds like this one can display pronounced biological activity due to their efficiency and selectivity as ligands for various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the two four-membered rings. For example, the reaction of a 1,3-bis-electrophile with a 1,1-C- or 1,1-N-bis-nucleophile can yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for 2-Azaspiro[3.3]heptane-6-carboxylic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-Azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The spirocyclic scaffold can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Azaspiro[3.3]heptane-6-carboxylic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of 2-Azaspiro[3.3]heptane-6-carboxylic acid depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Azaspiro[3.3]heptane-6-carboxylic acid include other spirocyclic amino acids, such as:
- 2-Aminoisobutyric acid
- 2-Azetidinecarboxylic acid
- 2,4-Methanoproline
Uniqueness
What sets 2-Azaspiro[3.3]heptane-6-carboxylic acid apart from these similar compounds is its unique spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This can lead to different reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-1-7(2-5)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZSACKMXZHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-Azaspiro[3.3]heptane-derived amino acids like 2-Azaspiro[3.3]heptane-6-carboxylic acid?
A1: The paper focuses on synthesizing 2-Azaspiro[3.3]heptane-derived amino acids as potential analogues of important biological molecules like ornithine and GABA []. These analogues, including 2-Azaspiro[3.3]heptane-6-carboxylic acid, are interesting because the constrained spirocyclic scaffold can influence their conformational flexibility and potentially lead to enhanced selectivity and potency when interacting with biological targets compared to their natural counterparts []. This research is significant for developing new therapeutic agents by exploring the structure-activity relationship of these novel compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)






![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
